8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran is a chemical compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmaceutical properties, including anti-inflammatory, anti-microbial, and anti-tumor activities . The structure of this compound consists of a fused pyran ring system with an ethoxy group at the 8a position, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of 8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran can be achieved through multicomponent reactions (MCRs), which are efficient and environmentally friendly methods for constructing complex molecules from simple substrates . One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions . The reaction typically proceeds through a Michael addition followed by intramolecular cyclization to form the pyran ring system . Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity .
Chemical Reactions Analysis
8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, its derivatives have shown promise as anti-inflammatory, anti-microbial, and anti-tumor agents . Additionally, the compound’s unique structure makes it a useful scaffold for designing new drugs and therapeutic agents . In industry, it may be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its anti-inflammatory or anti-microbial effects . The exact molecular targets and pathways involved may vary depending on the specific biological context and application .
Comparison with Similar Compounds
8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran can be compared with other pyran derivatives, such as 4H-pyran and 2H-pyran . While all these compounds share a common pyran ring system, their chemical properties and biological activities may differ due to variations in their substituents and ring fusion patterns . For instance, 4H-pyran derivatives are known for their anti-malarial and anti-viral activities, while 2H-pyran derivatives exhibit anti-diabetic and anti-tumor properties . The presence of the ethoxy group in this compound may contribute to its unique chemical reactivity and biological activity .
Properties
CAS No. |
60581-95-5 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
8a-ethoxy-4a,5-dihydro-4H-pyrano[2,3-b]pyran |
InChI |
InChI=1S/C10H14O3/c1-2-11-10-9(5-3-7-12-10)6-4-8-13-10/h3-4,7-9H,2,5-6H2,1H3 |
InChI Key |
CHYWAKRGVBVKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC12C(CC=CO1)CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.